molecular formula C21H14ClN5O5 B2830446 methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate CAS No. 1251550-16-9

methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Cat. No.: B2830446
CAS No.: 1251550-16-9
M. Wt: 451.82
InChI Key: WEZOFZCGDAISIZ-UHFFFAOYSA-N
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Description

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H14ClN5O5 and its molecular weight is 451.82. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

One significant application of structurally related compounds to N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide involves their design and synthesis for antimycobacterial activity. A study by Lv et al. (2017) focused on novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), revealing compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds showed promising safety indices, marking a new direction for further structure-activity relationship (SAR) studies in the fight against tuberculosis (Lv et al., 2017).

Glycine Transporter 1 Inhibition

Another area of interest is the development of inhibitors for glycine transporter 1 (GlyT1), which play a crucial role in central nervous system disorders. Yamamoto et al. (2016) identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available GlyT1 inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased the cerebrospinal fluid concentration of glycine in rats, highlighting its potential for treating disorders related to GlyT1 dysfunction (Yamamoto et al., 2016).

CB1 Cannabinoid Receptor Interaction

The interaction of structurally similar compounds with the CB1 cannabinoid receptor has also been explored. Shim et al. (2002) studied N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a selective antagonist for the CB1 receptor. The study provided insights into the conformations and interactions of these compounds with the receptor, contributing to the understanding of their antagonistic mechanisms (Shim et al., 2002).

Rho Kinase Inhibition

Research on Rho kinase inhibitors for treating central nervous system disorders has identified compounds related to N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide. Wei et al. (2016) established a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound showed potential for production scalability and purity, making it a candidate for further investigation into its therapeutic applications (Wei et al., 2016).

Properties

IUPAC Name

methyl 5-[[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O5/c1-30-20(28)16-9-8-14(31-16)11-27-21(29)26-10-2-3-15(18(26)24-27)19-23-17(25-32-19)12-4-6-13(22)7-5-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZOFZCGDAISIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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